molecular formula C14H12ClN3O3 B5225859 1-(3-Chlorophenyl)-3-(4-methyl-2-nitrophenyl)urea

1-(3-Chlorophenyl)-3-(4-methyl-2-nitrophenyl)urea

Cat. No.: B5225859
M. Wt: 305.71 g/mol
InChI Key: NIZQGDSGDDXRBK-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-methyl-2-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This compound features a chlorophenyl group and a methyl-nitrophenyl group, which may impart unique chemical and physical properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-methyl-2-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c1-9-5-6-12(13(7-9)18(20)21)17-14(19)16-11-4-2-3-10(15)8-11/h2-8H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZQGDSGDDXRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4-methyl-2-nitrophenyl)urea typically involves the reaction of 3-chloroaniline with 4-methyl-2-nitroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4-methyl-2-nitrophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: 1-(3-Chlorophenyl)-3-(4-methyl-2-aminophenyl)urea.

    Substitution: Various substituted ureas depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-methyl-2-nitrophenyl)urea may have applications in various fields such as:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition or as a ligand in binding studies.

    Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-methyl-2-nitrophenyl)urea would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-phenylurea: Lacks the nitro and methyl groups, which may affect its reactivity and applications.

    1-(4-Methylphenyl)-3-(4-nitrophenyl)urea: Similar structure but different substitution pattern, which may lead to different chemical properties.

Uniqueness

1-(3-Chlorophenyl)-3-(4-methyl-2-nitrophenyl)urea is unique due to the presence of both a chlorophenyl group and a methyl-nitrophenyl group

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